molecular formula C11H8Cl2N2O2 B2831323 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 133113-04-9

3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2831323
M. Wt: 271.1
InChI Key: HADPRTBSIZWBBE-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Ethyl 5-(2,4-dichlorophenyl)-2-methyl-2H-pyrazole-3-carboxylate (2.98 g) was added to ethanol (50 ml), and sodium hydroxide (5.0 g) was added thereto at a room temperature under stirring, and subsequently the mixture was heated and stirred for 60 minutes. The mixture was adjusted to pH 5 by addition of 2-N hydrochloric acid, and the precipitated crystal was separated by filtration and subjected to through circulation drying to give the title compound (1.90 g, 70%) as a white powder.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:10]=[C:11]([C:15]([O:17]CC)=[O:16])[N:12]([CH3:14])[N:13]=1.[OH-].[Na+].Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:10]=[C:11]([C:15]([OH:17])=[O:16])[N:12]([CH3:14])[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C=C(N(N1)C)C(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at a room temperature under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
subsequently the mixture was heated
STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C=C(N(N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.